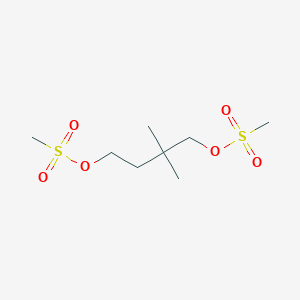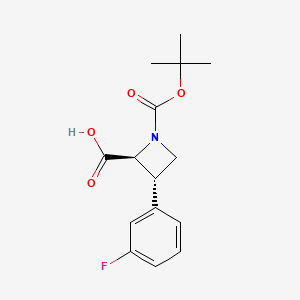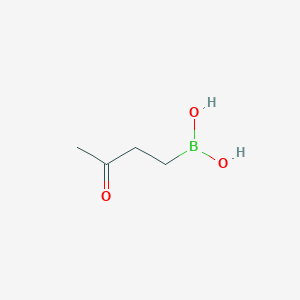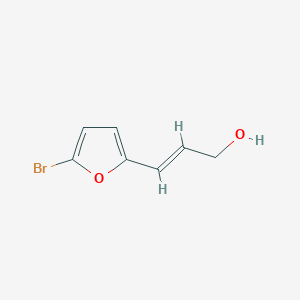
2-Chloro-7-(propan-2-yloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(propan-2-yloxy)quinoline is a synthetic organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.7 g/mol. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their potential biological activities and their role as scaffolds in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline typically involves the reaction of 2-chloroquinoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
2-Chloro-7-(propan-2-yloxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are formed.
Reduction Reactions: Dihydroquinolines are the major products.
科学的研究の応用
2-Chloro-7-(propan-2-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Chloro-7-(propan-2-yloxy)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline.
7-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.
2-Chloro-3-cyanoquinoline: Used in the synthesis of quinoline-based compounds.
Uniqueness
This compound is unique due to the presence of the propan-2-yloxy group at the 7-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-chloro-7-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-10-5-3-9-4-6-12(13)14-11(9)7-10/h3-8H,1-2H3 |
InChIキー |
ZLWHWSMUCFCDFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)C=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)



![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)


![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)


![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)

